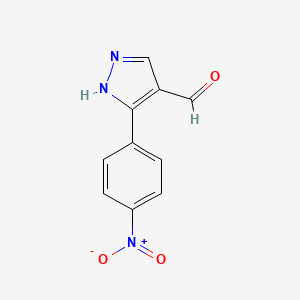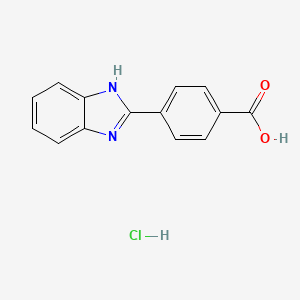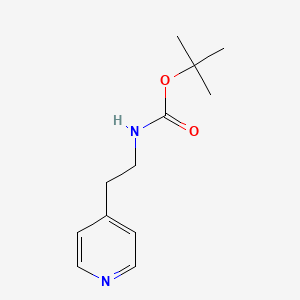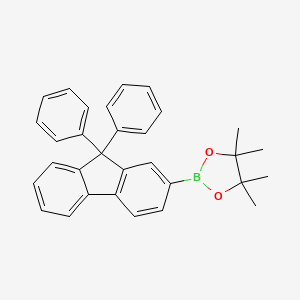
3-(4-硝基苯基)-1H-吡唑-4-甲醛
描述
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7N3O3 and its molecular weight is 217.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和表征
- 吡唑衍生物,包括3-(4-硝基苯基)-1H-吡唑-4-甲醛,已被广泛合成和表征。这些化合物通常用作合成各种杂环的前体。例如,基于吡唑的D-π-A衍生物已通过各种技术进行合成和表征,包括FT-IR、NMR和质谱。由于其显著的超极化性和吸收性能,这些化合物在光物理应用中表现出潜力(Lanke & Sekar, 2016)。
生物活性
吡唑衍生物展示出一系列生物活性。各种吡唑化合物,包括从3-(4-硝基苯基)-1H-吡唑-4-甲醛衍生的化合物,已观察到抗菌活性。这些化合物已显示出对金黄色葡萄球菌、大肠杆菌和念珠菌等细菌菌株的有效性。它们的抗菌性质使它们成为新型抗菌剂的候选物(Biointerface Research in Applied Chemistry, 2021)。
吡唑衍生物的合成还与显著的抗氧化和抗炎活性相关联。研究表明,某些吡唑化合物表现出强大的抗氧化活性,并且在抗炎应用中具有潜力(Asian Journal of Pharmaceutical and Clinical Research, 2021)。
光物理和光谱研究
- 吡唑衍生物也被用于研究其光物理性质。这些化合物的溶剂致色性和单晶研究揭示了它们在不同溶剂中的有趣光物理行为,使它们与光学应用相关(Spectrochimica acta. Part A, 2013)。
抗癌应用
- 一些吡唑-连接的衍生物在抗癌应用中显示出潜力。例如,一种吡唑-连接的噻唑烷-2,4-二酮衍生物对癌细胞系显示出显著的细胞毒性,表明其在癌症治疗中的潜在用途(Journal of Biomolecular Structure and Dynamics, 2021)。
分子对接和计算机辅助研究
- 除了实验研究外,还进行了吡唑衍生物的计算机辅助分子对接研究,以了解它们作为各种酶抑制剂的潜力,进一步促进它们在治疗应用中的潜力(Spectrochimica acta. Part A, 2015)。
安全和危害
作用机制
Target of Action
The primary target of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is Hematopoietic prostaglandin D synthase . This enzyme plays a crucial role in the production of prostaglandin D2, a mediator involved in various physiological and pathological processes, including inflammation and pain perception.
Mode of Action
It is known that the compound interacts with its target, hematopoietic prostaglandin d synthase The interaction likely involves the nitrophenyl group, which is known to participate in various chemical reactions
Biochemical Pathways
Given its target, it is likely that the compound affects the prostaglandin synthesis pathway The downstream effects of this could include alterations in inflammatory responses and pain perception
Result of Action
Given its target, it is likely that the compound affects the production of prostaglandin D2, potentially altering inflammatory responses and pain perception
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its target. For instance, nitrophenyl compounds have been shown to be involved in redox reactions, which could be influenced by environmental conditions
生化分析
Biochemical Properties
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as NADH-oxidase . The nature of these interactions often involves the reduction of the compound by the enzyme, leading to the formation of reactive intermediates that can further participate in biochemical pathways.
Cellular Effects
The effects of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of NADPH-oxidase in neutrophils, leading to changes in superoxide production and subsequent cellular responses . Additionally, the compound can alter gene expression patterns, particularly those related to oxidative stress and inflammatory responses.
Molecular Mechanism
At the molecular level, 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde exerts its effects through specific binding interactions with biomolecules. One of the primary mechanisms involves the inhibition of NADH-oxidase activity, which leads to a decrease in superoxide production . This inhibition is mediated by the binding of the compound to the active site of the enzyme, preventing the normal catalytic activity. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.
Dosage Effects in Animal Models
The effects of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate enzyme activity and gene expression. At higher doses, toxic or adverse effects can be observed, including oxidative stress and cellular damage . Threshold effects have been noted, where a specific dosage range leads to significant biochemical and physiological changes, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes reduction and oxidation reactions, leading to the formation of metabolites that can further participate in biochemical processes
Transport and Distribution
The transport and distribution of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cellular membranes and distributed to various cellular compartments, where it exerts its biochemical effects . The localization and accumulation of the compound within specific tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 3-(4-Nitrophenyl)-1H-pyrazole-4-carbaldehyde is a critical factor that determines its activity and function. The compound is often localized to the plasma membrane, where it interacts with membrane-bound enzymes such as NADH-oxidase
属性
IUPAC Name |
5-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-6-8-5-11-12-10(8)7-1-3-9(4-2-7)13(15)16/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIXQGMNFIJUOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)



![{2-[Dimethyl(2-methylphenyl)silyl]phenyl}methanol](/img/structure/B1340127.png)

![1-(4-Fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1340131.png)



